tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate

Lipophilicity ADME Prediction Lead Optimization

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate (CAS 1286265-91-5) is a Boc-protected 4-amino-1-cyclohexylpiperidine building block belonging to the class of N-substituted piperidine carbamates. It is primarily used as a versatile intermediate in medicinal chemistry for synthesizing novel sigma receptor ligands, anticholinergic agents, and other CNS-targeted compounds.

Molecular Formula C16H30N2O2
Molecular Weight 282.42
CAS No. 1286265-91-5
Cat. No. B3027400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate
CAS1286265-91-5
Molecular FormulaC16H30N2O2
Molecular Weight282.42
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2CCCCC2
InChIInChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-13-9-11-18(12-10-13)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,17,19)
InChIKeyOAXXUWURHXATFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate (CAS 1286265-91-5): A Boc-Protected Piperidine Key Intermediate for Drug Discovery


tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate (CAS 1286265-91-5) is a Boc-protected 4-amino-1-cyclohexylpiperidine building block belonging to the class of N-substituted piperidine carbamates. It is primarily used as a versatile intermediate in medicinal chemistry for synthesizing novel sigma receptor ligands, anticholinergic agents, and other CNS-targeted compounds [1]. The compound features a characteristic cyclohexyl substituent on the piperidine nitrogen, which imparts distinct lipophilicity and steric properties compared to its methyl, ethyl, and benzyl analogs. Typical commercial purity ranges from 95% to 98%, making it suitable for both exploratory research and lead optimization campaigns .

Why Substituting 1-Cyclohexylpiperidin-4-ylcarbamate with Its Methyl, Ethyl, or Benzyl Analogs Compromises Drug Design


Although other N-alkyl piperidine carbamates are commercially available, their physicochemical profiles differ markedly from the 1-cyclohexyl derivative. The cyclohexyl group increases logP by approximately 1.2–1.6 units relative to the methyl and ethyl analogs, which critically impacts membrane permeability, metabolic stability, and target engagement in lipophilic binding sites . Direct substitution with smaller N-alkyl congeners can lead to reduced passive permeability across biological membranes and altered metabolite profiles due to differential CYP450-mediated N-dealkylation rates, potentially invalidating SAR conclusions and pharmacokinetic models built around the 1-cyclohexylpiperidine scaffold .

Quantitative Differentiation Evidence for tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate vs. Closest Analogs


1-Cyclohexyl vs. 1-Ethyl Analog: 1.17-Unit LogP Increase Enhances Predicted Membrane Permeability

The partition coefficient (LogP) of tert-butyl 1-cyclohexylpiperidin-4-ylcarbamate is 3.31, compared to 2.14 for the 1-ethyl analog (tert-butyl (1-ethylpiperidin-4-yl)carbamate, CAS 534595-56-7). This 1.17-unit increase reflects the greater hydrophobic contribution of the cyclohexyl ring over the ethyl chain, and is expected to improve passive transcellular permeability by approximately 1 log unit in parallel artificial membrane permeability assays (PAMPA) based on established LogP–permeability correlations .

Lipophilicity ADME Prediction Lead Optimization

Cyclohexyl vs. Unsubstituted Boc-Aminopiperidine: 1.33-Unit LogP Difference Drives Ligand Lipophilicity Efficiency (LLE)

The target compound exhibits a LogP of 3.31, while the unsubstituted 4-(N-Boc-amino)piperidine (CAS 73874-95-0) has a reported LogP of 1.98. This 1.33-unit increase is accompanied by a slight reduction in topological polar surface area (TPSA: 41.57 Ų vs. 50.36 Ų), indicating that the cyclohexyl substitution imparts greater lipophilicity without proportionally increasing polar interactions. This combination favors improved membrane permeation while maintaining acceptable solubility profiles for oral bioavailability .

Lipophilic Ligand Efficiency Druglikeness Physicochemical Property Optimization

Class-Level Evidence: Cyclohexyl N-Substitution Increases Metabolic Stability by Reducing N-Dealkylation Rates

Although direct head-to-head microsomal stability data for tert-butyl 1-cyclohexylpiperidin-4-ylcarbamate are not publicly available, structure–activity relationship (SAR) studies on closely related 1-cyclohexylpiperidine derivatives demonstrate that the sterically bulky cyclohexyl group significantly slows CYP-mediated N-dealkylation compared to N-methyl and N-ethyl analogs. In one series of GlyT1 inhibitors, incorporation of a cyclohexyl group improved metabolic stability in rodent liver microsomes by extending the half-life (t1/2) from <30 min (for N-methyl analogs) to >60 min [1]. This class-level inference suggests that the cyclohexyl carbamate scaffold offers a tangible advantage in lead optimization programs targeting longer systemic exposure.

Metabolic Stability CYP450 Pharmacokinetics

Pharmacological Scaffold Differentiation: Cyclohexyl Group is Preferred for Sigma-1 Receptor Ligand Design

1-Cyclohexylpiperidin-4-amine, the Boc-deprotected form of the target compound, is characterized as a potent and selective sigma-1 receptor agonist . Comparative binding assays show that replacing the cyclohexyl group with a smaller N-alkyl substituent (e.g., methyl or ethyl) typically reduces sigma-1 affinity by 5- to 10-fold in related piperidine series, as the cyclohexyl moiety occupies a hydrophobic subpocket within the sigma-1 binding site [1]. The Boc-protected compound thus serves as a direct precursor to privileged sigma-1 pharmacophores that cannot be replicated using simpler N-alkyl piperidine carbamates.

Sigma-1 Receptor Neuropharmacology Structure–Activity Relationship

Optimal Research and Industrial Scenarios for tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate Based on Differentiation Evidence


CNS Lead Optimization Programs Requiring High Passive Permeability

Medicinal chemistry teams optimizing blood-brain barrier penetration of piperidine-based drug candidates should prioritize the cyclohexyl analog over smaller N-alkyl derivatives. The LogP of 3.31 directly supports passive transcellular diffusion, while the reduced TPSA (41.57 Ų) minimizes efflux transporter recognition . This compound is particularly valuable in programs targeting GPCRs, ion channels, and transporters expressed in the CNS.

Sigma-1 Receptor Ligand Synthesis and Pharmacological Tool Development

The Boc-protected cyclohexyl piperidine carbamate serves as an ideal starting material for generating high-affinity sigma-1 receptor ligands via straightforward Boc deprotection and subsequent N-functionalization. Given that 1-cyclohexylpiperidin-4-amine exhibits potent sigma-1 agonism , this intermediate enables rapid library enumeration for structure–activity relationship studies without the need for de novo cyclohexylpiperidine synthesis.

Metabolic Stability Improvement in Early-Stage Drug Discovery

When in vitro microsomal assays indicate rapid N-dealkylation for lead compounds bearing N-methyl or N-ethyl piperidine motifs, swapping the N-substituent to a cyclohexyl group—as represented by this carbamate—can extend metabolic half-life by reducing CYP-mediated oxidation . This substitution is particularly beneficial for programs targeting chronic dosing regimens where sustained systemic exposure is required.

Hydrophobic Fragment-Based Drug Design and PROTAC Linker Chemistry

The cyclohexyl group provides a non-aromatic, hydrophobic fragment that can occupy shallow hydrophobic pockets in target proteins. Its use as a Boc-protected amine facilitates incorporation into bifunctional PROTAC molecules, where the cyclohexylpiperidine moiety contributes to the hydrophobic interface of the ternary complex without introducing metabolic liabilities associated with aromatic rings .

Quote Request

Request a Quote for tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.